Comparative DPP-III Inhibitory Activity: Fluostatin B vs. Fluostatin A
Fluostatin B exhibits a DPP-III inhibitory activity that is approximately 50-fold lower than that of its more potent analog, Fluostatin A [1]. This quantifiable difference is critical for experiments where moderate inhibition is required to avoid complete enzyme suppression or to study partial agonist/antagonist effects.
| Evidence Dimension | Inhibition of human placental DPP-III (IC50) |
|---|---|
| Target Compound Data | 24.0 µg/mL |
| Comparator Or Baseline | Fluostatin A: 0.44 µg/mL |
| Quantified Difference | Fluostatin A is ~54.5-fold more potent than Fluostatin B. |
| Conditions | In vitro enzyme assay using arginyl-arginine-2-naphthylamide as substrate [1]. |
Why This Matters
This data defines a clear potency window, allowing researchers to select Fluostatin B for studies requiring a moderate DPP-III inhibitor, as opposed to the more potent Fluostatin A.
- [1] Akiyama, T., et al. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties. J Antibiot (Tokyo). 1998;51(6):553-9. View Source
